molecular formula C16H24N4O B2445846 2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2196218-56-9

2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2445846
CAS No.: 2196218-56-9
M. Wt: 288.395
InChI Key: IUPMXBIUIJNFJR-UHFFFAOYSA-N
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Description

2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a useful research compound. Its molecular formula is C16H24N4O and its molecular weight is 288.395. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Copper(I)-Catalyzed Cycloadditions: The cycloaddition of azides to alkynes, forming 1H-[1,2,3]-triazoles, is significant in solid-phase peptide synthesis. Copper(I) catalysis is highlighted for its efficiency in producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe, Christensen, & Meldal, 2002).
  • Muscarinic Activities of Azabicyclic Derivatives: Synthesis of 1,2,3-triazoles and 1,2,4-triazoles substituted with a 1-azabicyclo[2.2.2]octan-3-yl group demonstrated their potential as muscarinic ligands. The relationship between electrostatic potential and pharmacological efficacy was explored (Wadsworth et al., 1992).
  • Structural and Conformational Study: Research on 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives included NMR spectroscopy and X-ray diffraction analysis. This study also reported on the compounds' ability to antagonize acetylcholine-induced contractions in guinea pig ileum (Izquierdo et al., 1991).

Application in Drug Synthesis

  • PI3 Kinase Inhibitor Metabolite Synthesis: The stereoselective synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179 was described, demonstrating the importance of these compounds in medicinal chemistry (Chen et al., 2010).
  • Antibacterial 2-Oxaisocephems: The synthesis of 2-oxaisocephems with antibacterial activities against gram-positive bacteria, including MRSA, highlighted the potential of these compounds in addressing antibiotic resistance (Tsubouchi et al., 1994).

Catalysis and Green Chemistry

  • Magnetic Nanoparticle-Supported DABCO Tribromide: This study introduced a reusable nanocatalyst for the synthesis of quinazolinones and benzimidazoles, showcasing the evolving role of such compounds in green chemistry (Rostami et al., 2017).
  • Green Synthesis of 1,2,3-Triazoles: A novel environmentally friendly protocol for synthesizing 1,2,3-triazoles was reported, emphasizing the shift towards sustainable chemistry practices (Singh, Sindhu, & Khurana, 2013).

Properties

IUPAC Name

2-cyclopentyl-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c21-16(9-12-3-1-2-4-12)20-13-5-6-14(20)11-15(10-13)19-8-7-17-18-19/h7-8,12-15H,1-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPMXBIUIJNFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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